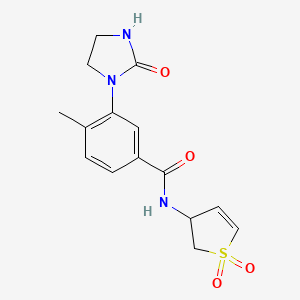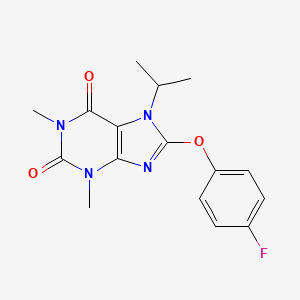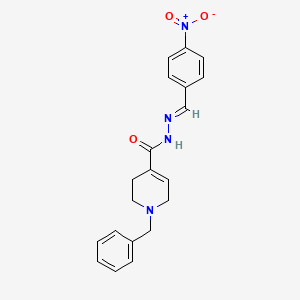![molecular formula C10H14N2O4S B5523815 3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5523815.png)
3-[(ethylamino)sulfonyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(ethylamino)sulfonyl]-4-methoxybenzamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. It is a selective inhibitor of RAC1, a protein that plays a crucial role in regulating various cellular processes such as cell migration, proliferation, and differentiation.
Scientific Research Applications
Transformation and Excretion in Biological Systems
3-[(ethylamino)sulfonyl]-4-methoxybenzamide undergoes various transformations in biological systems. A study by Arita et al. (1970) explored its transformation in rabbits, revealing several metabolites in urine post oral administration. This includes oxidation products and water-soluble conjugates like N4-glucuronide and N4-sulfonate, along with the unchanged compound (Arita et al., 1970).
Imaging Applications in Medicine
N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, a derivative of this compound, has been studied for its potential in visualizing primary breast tumors in humans in vivo. This compound binds preferentially to sigma receptors overexpressed in breast cancer cells, as demonstrated in a study by Caveliers et al. (2002) (Caveliers et al., 2002).
Solid State Structure Analysis
The solid-state structure of compounds related to this compound, such as glibenclamide, has been a subject of research. Sanz et al. (2012) investigated the structure of glibenclamide, both in solution and solid state, through NMR spectroscopy and theoretical calculations (Sanz et al., 2012).
Synthesis and Biological Activity
The synthesis of analogues and derivatives of this compound and their biological activities, particularly hypoglycemic and hypolipidemic activities, have been explored. Ahmadi et al. (2014) synthesized new analogues of glibenclamide and evaluated their glucose and lipid-lowering activities in diabetic rats (Ahmadi et al., 2014).
Electrophysiological Activity
Research has also delved into the electrophysiological activity of benzamide derivatives. Morgan et al. (1990) synthesized and evaluated the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, demonstrating their potential as selective class III agents (Morgan et al., 1990).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(ethylsulfamoyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-12-17(14,15)9-6-7(10(11)13)4-5-8(9)16-2/h4-6,12H,3H2,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQGHXSYUJVGML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5523738.png)

![4-[(7-chloro-4-quinolinyl)amino]benzoic acid](/img/structure/B5523758.png)
![(3R*,4S*)-3,4-dimethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5523769.png)
![4-({1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}methyl)morpholine](/img/structure/B5523771.png)

![2-[({[rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-2-yl]carbonyl}amino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide hydrochloride](/img/structure/B5523779.png)

![methyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5523792.png)

![(3S*,4R*)-1-[2-(2-hydroxyethoxy)ethyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5523811.png)
![N,N-dimethyl-1-[4-methyl-5-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5523821.png)

![3-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-3-azetidinyl}pyridine](/img/structure/B5523835.png)
